- Preparation of 1,3-benzodioxole boron compounds, Chemiker-Zeitung, 1984, 108(9), 287-8

Cas no 94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid)

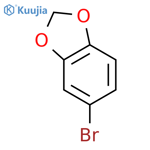

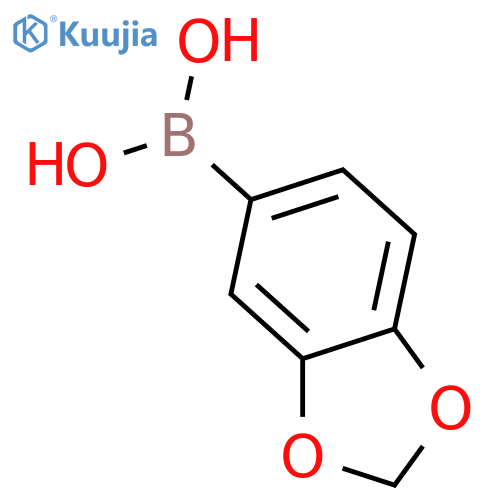

94839-07-3 structure

商品名:(2H-1,3-benzodioxol-5-yl)boronic acid

(2H-1,3-benzodioxol-5-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- Benzo[d][1,3]dioxol-5-ylboronic acid

- 3,4-Methylenedioxyphenylboronic acid

- 3,4-(Methylenedioxy)benzeneboronic acid

- 1,3-Benzodioxole-5-boronic acid~3,4-(Methylenedioxy)phenylboronic acid

- 1,3-Benzodioxol-5-ylboronic acid

- 3,4-(Methylenedioxy)phenylboronic acid

- 3,4-(Methylenedioxy)phenylboronic Acid (contains varying amounts of Anhydride)

- 1,3-Benzodioxole-5-boronic acid

- 3,4

- 3,4-Methylenedioxybenzeneboronic acid

- BORONIC ACID,B-1,3-BENZODIOXOL-5-YL-

- Methylcyclopentadiene diMer

- 3,4-(Methylenedioxy)benzeneboronic Acid (contains varying amounts of Anhydride)

- 3,4-Methylenedioxyphenyl boronic acid

- Boronic acid, 1,3-benzodioxol-5-yl-

- (2H-1,3-BENZODIOXOL-5-YL)BORONIC ACID

- 5-benzo[d][1,3]dioxole boronic acid

- (3,4-methylenedioxyphenyl)boronic acid

- 3,4-Methylenedioxyphenylboronic a

- B-1,3-Benzodioxol-5-ylboronic acid (ACI)

- Boronic acid, 1,3-benzodioxol-5-yl- (9CI)

- (1,3-Benzodioxol-5-yl)boronic acid

- (Benzodioxol-5-yl)boronic acid

- 1,3-Benzodioxolan-5-ylboronic acid

- (1,3-dioxaindan-5-yl)boronic acid

- (3,4-methylenedioxy)benzeneboronic acid

- AKOS009159266

- AB07960

- BP-11813

- Z381540928

- GS-6344

- DB-010505

- 3,4-(methylenedioxy) phenylboronic acid

- SCHEMBL30231

- benzo[1,3]dioxol-5-yl-boronic acid

- CS-W003981

- (3,4-methylenedioxyphenyl)-boronic acid

- 3,4-methylenedioxyphenyl-boronic acid

- EN300-212504

- SY014778

- Q-102220

- BENZO[1,3]DIOXOLE-5-BORONIC ACID

- 2H-1,3-benzodioxol-5-ylboronic acid

- Benzo[d][1,3]dioxol-5-ylboronicacid

- M2035

- 3,4-methylenedioxy-phenyl boronic acid

- DTXSID10370261

- 3,4-methylene dioxyphenylboronic acid

- 4-methylenedioxyphenylboronic acid

- CHEMBL141313

- A22896

- MFCD01009695

- 5-benzo[1,3]dioxolylboronic acid

- 1,3-benzodioxol-5-yl boronic acid

- 94839-07-3

- 3,4-methylenedioxybenzene boronic acid

- BDBM50067897

- RARECHEM AH PB 0145

- TIMTEC-BB SBB003898

- 3,4-Methylenedioxyphenylboroni

- (2H-1,3-benzodioxol-5-yl)boronic acid

-

- MDL: MFCD01009695

- インチ: 1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2

- InChIKey: CMHPUBKZZPSUIQ-UHFFFAOYSA-N

- ほほえんだ: OB(C1C=C2C(OCO2)=CC=1)O

- BRN: 5523347

計算された属性

- せいみつぶんしりょう: 166.043739g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 1

- どういたいしつりょう: 166.043739g/mol

- 単一同位体質量: 166.043739g/mol

- 水素結合トポロジー分子極性表面積: 58.9Ų

- 重原子数: 12

- 複雑さ: 164

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.423

- ゆうかいてん: 224-229 °C (lit.)

- ふってん: 347.3±52.0℃ at 760 mmHg

- フラッシュポイント: 163.867℃

- PSA: 58.92000

- LogP: -0.90490

- ようかいせい: 未確定

- 酸性度係数(pKa): 8.48±0.20(Predicted)

(2H-1,3-benzodioxol-5-yl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

(2H-1,3-benzodioxol-5-yl)boronic acid 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2H-1,3-benzodioxol-5-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A124476-10g |

Benzo[d][1,3]dioxol-5-ylboronic acid |

94839-07-3 | 98% | 10g |

$19.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UF708-5g |

(2H-1,3-benzodioxol-5-yl)boronic acid |

94839-07-3 | 98% | 5g |

¥210.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74890-1g |

3,4-(Methylenedioxy)benzeneboronic acid |

94839-07-3 | 1g |

¥36.0 | 2021-09-08 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-25g |

3,4-(Methylenedioxy)benzeneboronic acid, 98% |

94839-07-3 | 98% | 25g |

¥8444.00 | 2023-03-02 | |

| Enamine | EN300-212504-25.0g |

(1,3-dioxaindan-5-yl)boronic acid |

94839-07-3 | 95% | 25.0g |

$145.0 | 2023-02-22 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-1g |

3,4-(Methylenedioxy)benzeneboronic acid, 98% |

94839-07-3 | 98% | 1g |

¥727.00 | 2023-03-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B24217-5g |

3,4-(Methylenedioxy)benzeneboronic acid, 98% |

94839-07-3 | 98% | 5g |

¥2353.00 | 2023-03-02 | |

| TRC | M304408-100mg |

3,4-Methylenedioxyphenylboronic Acid |

94839-07-3 | 100mg |

$ 80.00 | 2022-06-04 | ||

| Alichem | A159001870-100g |

Benzo[d][1,3]dioxol-5-ylboronic acid |

94839-07-3 | 98% | 100g |

$312.00 | 2023-08-31 | |

| eNovation Chemicals LLC | D660634-100g |

3,4-METHYLENEDIOXYPHENYLBORONIC ACID |

94839-07-3 | 97% | 100g |

$480 | 2024-06-05 |

(2H-1,3-benzodioxol-5-yl)boronic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Butyl bromide

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 min, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8

1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium acetate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; pH 8

リファレンス

- An Easy Route to (Hetero)arylboronic Acids, Chemistry - A European Journal, 2014, 20(22), 6608-6612

合成方法 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Photocatalyzed Transition-Metal-Free Oxidative Cross-Coupling Reactions of Tetraorganoborates, Chemistry - A European Journal, 2021, 27(13), 4322-4326

合成方法 4

はんのうじょうけん

リファレンス

- Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis, European Journal of Medicinal Chemistry, 2018, 145, 96-112

合成方法 5

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 3 h, rt → reflux; reflux → -78 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Efforts Directed toward the Synthesis of Colchicine: Application of Palladium-Catalyzed Siloxane Cross-Coupling Methodology, Journal of Organic Chemistry, 2005, 70(22), 8948-8955

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium acetate , Diboronic acid Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Methanol ; 3 h, 40 °C

リファレンス

- Process for preparing organic boronic acid derivatives using diboronic acid, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran

1.2 Reagents: Tributyl borate

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Tributyl borate

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Convergent routes to the [1,3]dioxolo[4,5-j]phenanthridin-6(5H)-one and 2,3,4,4a-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6[5H]-one nuclei. Application to syntheses of the Amaryllidaceae alkaloids crinasiadine, N-methylcrinasiadine and trisphaeridine, Australian Journal of Chemistry, 1994, 47(12), 2235-54

合成方法 8

はんのうじょうけん

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran ; -78 °C; 4 h, rt

1.2 Solvents: Water

1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux

1.2 Solvents: Water

1.3 Reagents: Sulfuric acid Solvents: Water ; overnight, acidified, reflux

リファレンス

- Preparation of quinoxaline-6-carboxylic acid compounds for the inhibition of PASK, United States, , ,

合成方法 9

はんのうじょうけん

リファレンス

- Electron-Driven Nitration of Unsaturated Hydrocarbons, Angewandte Chemie, 2023, 62(28),

合成方法 10

はんのうじょうけん

リファレンス

- Directed ortho Metalation (DoM)-Linked Corriu-Kumada, Negishi, and Suzuki-Miyaura Cross-Coupling Protocols: A Comparative Study, Synthesis, 2018, 50(22), 4395-4412

合成方法 11

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

リファレンス

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as MCP-1 receptor antagonists., World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Hexane ; < -55 °C; 30 min, < -70 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, < -70 °C; 2 h, < -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

リファレンス

- Preparation of N-(4-{[(benzocycloheptenyl or benzoxepinyl)carbonyl]amino}benzyl) substituted quaternary ammonium salts for antagonizing CCR5, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; < -55 °C; 30 min, -70 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; < -60 °C; 1 h, -70 °C; 2 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt

リファレンス

- Preparation of benzoxepinecarboxamides, benzocycloheptenecarboxamides, naphthalenecarboxamides, and related compounds as CCR5 antagonists., World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Diboronic acid Solvents: Methanol ; 3 h, 15 °C

1.2 Reagents: Sodium bicarbonate

1.3 Reagents: Fructose Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Sodium bicarbonate

1.3 Reagents: Fructose Solvents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3

リファレンス

- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988

合成方法 15

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 15 min, 0 °C

1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

1.2 Reagents: Potassium carbonate , Diboronic acid Solvents: Water ; 0 °C → rt; 20 min, rt

リファレンス

- Sequential One-Pot Access to Molecular Diversity through Aniline Aqueous Borylation, Journal of Organic Chemistry, 2014, 79(21), 10568-10580

合成方法 16

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -90 °C; 30 min, -90 °C

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Triisopropyl borate Solvents: Tetrahydrofuran ; -90 °C; -90 °C → -70 °C; 30 min, -70 °C; 1 h, -70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Preparation of 1-alkyl-4-benzoyl-5-hydroxypyrazole derivatives as herbicides, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 19 h, reflux

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 h, rt

リファレンス

- An efficient synthesis of 8-substituted odoratine derivatives by the Suzuki coupling reaction, Journal of Chemical Sciences (Berlin, 2016, 128(3), 441-450

合成方法 18

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Triisopropyl borate ; -78 °C; 30 min, -78 °C; 1 h, -78 °C → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Electro-alkynylation: Intramolecular Rearrangement of Trialkynylorganoborates for Chemoselective C(sp2)-C(sp) Bond Formation, Organic Letters, 2021, 23(11), 4179-4184

合成方法 19

はんのうじょうけん

1.1 Reagents: Water

リファレンス

- Rhodium-catalyzed asymmetric addition of arylboronic acids to 2H-chromenes leading to 3-arylchromane derivatives, Chemical Communications (Cambridge, 2019, 55(79), 11876-11879

合成方法 20

はんのうじょうけん

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 19 h, reflux

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

1.2 Reagents: Trimethyl borate ; 3 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt

リファレンス

- Development of an efficient procedure for indole ring synthesis from 2-ethynylaniline derivatives catalyzed by Cu(II) salts and its application to natural product synthesis, Journal of Organic Chemistry, 2004, 69(4), 1126-1136

(2H-1,3-benzodioxol-5-yl)boronic acid Raw materials

- 5-Iodobenzo[d][1,3]dioxole

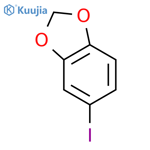

- 4-Bromo-1,2-methylenedioxybenzene

- Tri-n-butyl Borate

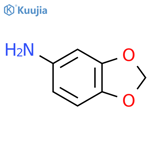

- 2H-1,3-benzodioxol-5-amine

(2H-1,3-benzodioxol-5-yl)boronic acid Preparation Products

(2H-1,3-benzodioxol-5-yl)boronic acid 関連文献

-

Deuk-Young Goo,Sang Kook Woo Org. Biomol. Chem. 2016 14 122

-

Chang-Sheng Zhang,Ya-Ping Shao,Fu-Min Zhang,Xue Han,Xiao-Ming Zhang,Kun Zhang,Yong-Qiang Tu Chem. Sci. 2022 13 8429

-

Doohyun Baek,Huijeong Ryu,Ji Yeon Ryu,Junseong Lee,Brian M. Stoltz,Sukwon Hong Chem. Sci. 2020 11 4602

-

Tuan Thanh Dang,Anqi Chen,Abdul Majeed Seayad RSC Adv. 2014 4 30019

-

Ravi Kiran Chinnagolla,Masilamani Jeganmohan Chem. Commun. 2014 50 2442

94839-07-3 ((2H-1,3-benzodioxol-5-yl)boronic acid) 関連製品

- 5720-06-9(2-Methoxyphenylboronic acid)

- 22237-13-4(p-Ethoxyphenylboronic Acid)

- 40138-18-9(5-methoxy-2-formylphenylboronicacid)

- 274-09-9(2H-1,3-benzodioxole)

- 5720-07-0((4-methoxyphenyl)boronic acid)

- 23112-96-1(2,6-Dimethoxyphenylboronic acid)

- 10365-98-7(3-Methoxybenzeneboronic acid)

- 533-31-3(Sesamol)

- 216443-40-2((3-(Methoxymethoxy)phenyl)boronic acid)

- 361456-68-0((2H-1,3-benzodioxol-4-yl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

清らかである:99%/99%

はかる:100g/500g

価格 ($):154.0/769.0

atkchemica

(CAS:94839-07-3)(2H-1,3-benzodioxol-5-yl)boronic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ